molecular formula C17H17NO3S B2813804 N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide CAS No. 2034380-57-7

N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2813804
CAS RN: 2034380-57-7
M. Wt: 315.39
InChI Key: KNPQXIJKBPHZLB-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, also known as BPB, is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. BPB has been found to exhibit unique biochemical and physiological effects, making it a promising compound for further investigation. In

Scientific Research Applications

Catalysis and Chemical Transformations

  • N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives were synthesized and characterized, showing high activity in base-free transfer hydrogenation of ketones. This process can be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, demonstrating the compound's utility in facilitating chemical transformations under environmentally benign conditions (A. Ruff et al., 2016).

Antidiabetic Activity

  • N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antidiabetic activity in vivo, showing significant lowering of plasma glucose levels. These compounds were also evaluated as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors, highlighting their potential in diabetes mellitus treatment research (Hermenegilda Moreno-Díaz et al., 2008).

Anticancer Activity

  • A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity. Notably, one compound exhibited potent anticancer activity against several human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment (B. Żołnowska et al., 2018).

Biotransformation Studies

  • The metabolism of a novel 5-HT7 receptor antagonist was investigated, demonstrating its biotransformation into metabolites via hydroxylation of the benzene ring. This study aids in understanding the metabolic pathways of new therapeutic agents, highlighting the importance of such analyses in drug development (K. Słoczyńska et al., 2018).

Antibacterial Agents

  • N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives were synthesized and screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These findings contribute to the development of new antibacterial agents and enzyme inhibitors, showcasing the compound's applicability in combating bacterial infections and inflammatory diseases (M. Abbasi et al., 2017).

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPQXIJKBPHZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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